1,3-Dihydrospiro[indene-2,4'-piperidine] hcl
Description
Molecular Architecture and Spirocyclic Configuration
1,3-Dihydrospiro[indene-2,4'-piperidine] hydrochloride (C₁₃H₁₈ClN) is a bicyclic compound featuring a spiro junction between a 1,3-dihydroindene moiety and a piperidine ring. The spirocyclic configuration arises from the shared tetrahedral carbon atom (C2) that bridges the indene and piperidine systems. This arrangement imposes significant structural rigidity, as the fused rings restrict free rotation around the spiro center, thereby influencing both physicochemical properties and biological interactions.
The indene subunit consists of a benzene ring fused to a cyclopropane-like three-membered ring, while the piperidine component adopts a chair-like conformation in its unprotonated state. Protonation of the piperidine nitrogen in the hydrochloride salt introduces electrostatic stabilization, further constraining molecular flexibility. Key bond lengths include C2–C3 (1.54 Å) in the indene system and N–C4 (1.47 Å) in the piperidine ring, as determined by X-ray crystallography.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈ClN | |
| Molecular Weight | 223.74 g/mol | |
| Spiro Center | C2 | |
| Piperidine pKₐ | ~10.1 (estimated) |
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction studies reveal that the hydrochloride salt crystallizes in a monoclinic system with space group P2₁/c. The piperidine ring adopts a distorted chair conformation, with torsional angles ranging from 54.3° to 62.1° between adjacent carbon atoms. Intramolecular C–H···Cl hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice, while π-π stacking interactions (3.48 Å) between indene rings contribute to longitudinal molecular alignment.
Notably, the spiro junction introduces a dihedral angle of 82.5° between the indene and piperidine planes, creating a non-planar geometry that minimizes steric strain. Comparative analysis of isostructural analogs shows that halogen substituents at the indene C5 position reduce this dihedral angle by 4–6°, suggesting electronic effects on ring puckering.
Key Crystallographic Parameters :
- Unit Cell Dimensions: a = 8.21 Å, b = 12.45 Å, c = 14.78 Å, β = 97.5°
- Hydrogen Bond Network: N⁺–H···Cl⁻ (2.12 Å), C9–H···Cl (3.01 Å)
- Packing Density: 1.32 g/cm³
Comparative Analysis with Related Spiro[indene-piperidine] Derivatives
The structural uniqueness of 1,3-dihydrospiro[indene-2,4'-piperidine] hydrochloride becomes evident when compared to analogs such as spiro[indene-1,4'-piperidine] (C₁₃H₁₅N) and 2,3-dihydrospiro[indene-1,4'-piperidine] (C₁₃H₁₇N). Substituent positioning markedly affects conformational stability:
Electronic effects also differentiate reactivity profiles. The hydrochloride salt demonstrates enhanced aqueous solubility (23 mg/mL) compared to non-ionized analogs (<5 mg/mL), enabling broader application in polar reaction media. Substituent analysis reveals that electron-withdrawing groups at the indene C5 position increase spiro junction stability by 12–15 kcal/mol, as quantified through density functional theory (DFT) calculations.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSPOIENDHMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185525-52-4 | |
| Record name | 1,3-dihydrospiro[indene-2,4'-piperidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature .
Industrial Production Methods
On an industrial scale, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Position of Spiro Junction : The target compound’s spiro junction at indene-2 contrasts with Spiro[indene-1,4'-piperidin]-3(2H)-one (junction at indene-1), altering steric and electronic profiles .
- Heterocyclic Ring : Replacing piperidine with oxane (in ) reduces basicity and impacts solubility .
- Functional Groups : The HCl salt in the target compound enhances aqueous solubility compared to neutral analogs like Spiro[indene-1,4'-piperidin]-3(2H)-one .
Comparison :
- The target compound’s synthesis relies on reductive alkylation (), whereas Spiro[imidazo-thiazolo-triazine] derivatives employ multicomponent reactions . Acylation methods () achieve higher yields but require pre-functionalized substrates.
Biological Activity
1,3-Dihydrospiro[indene-2,4'-piperidine] HCl (CAS No. 185525-52-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic arrangement that may contribute to its biological activity. The presence of both indene and piperidine moieties suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. A study demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 12 | Activation of caspase pathways |
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant response elements and reduction of reactive oxygen species (ROS).
Case Study: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of the compound significantly reduced cognitive decline in models of Alzheimer's disease. Behavioral tests showed improvements in memory retention and learning capabilities.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways.
Proposed Mechanisms:
- Receptor Modulation: Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition: Inhibition of kinases or phosphatases involved in cell survival pathways.
- Antioxidant Activity: Scavenging free radicals and enhancing cellular defense mechanisms.
Research Findings
Several studies have highlighted the compound's potential as a lead in drug development:
- Antitumor Activity: A systematic evaluation revealed that modifications to the structure can enhance potency against specific cancer types.
- Neuroprotective Studies: Evidence from both in vitro and in vivo studies supports its role in protecting neuronal integrity under stress conditions.
- Pharmacokinetics: Initial pharmacokinetic studies suggest favorable absorption and distribution profiles.
Q & A
Q. What is the molecular structure of 1,3-Dihydrospiro[indene-2,4'-piperidine] HCl, and why is its spirocyclic architecture significant in drug discovery?
The compound features a bicyclic framework with an indene moiety fused to a piperidine ring via a spiro carbon atom (C13H16N·HCl). The spirocyclic structure enhances conformational rigidity, improving binding selectivity to biological targets like enzymes or receptors. This rigidity reduces off-target interactions, making it valuable in designing central nervous system (CNS) therapeutics or enzyme inhibitors .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of indene-piperidine precursors under acidic or basic conditions. For example:
- Cyclocondensation : Reacting 1-indanone with piperidine derivatives in the presence of HCl .
- Reductive Amination : Using sodium cyanoborohydride to reduce Schiff base intermediates . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios to maximize yields (reported up to 75%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Key methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm spiro connectivity and proton environments .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 201.2643 for the free base) .
- Chiral HPLC : Resolving enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does structural variation (e.g., halogenation or alkyl chain length) impact the biological activity of spiro[indene-piperidine] derivatives?
Substitutions alter pharmacokinetics and target affinity:
- Bromine at position 5' : Enhances antiplasmodial activity by increasing electrophilicity and target binding (IC50 reduction by ~40% compared to non-halogenated analogs) .
- Longer alkyl chains : Improve lipophilicity, enhancing blood-brain barrier penetration but potentially increasing cytotoxicity (e.g., EC50 shifts from 0.8 μM to >10 μM in HCV protease inhibitors) . Comparative SAR tables (e.g., substituent vs. IC50) are essential for rational design .
Q. What methodologies resolve contradictions in reported bioactivity data for spiro[indene-piperidine] analogs?
Discrepancies often arise from assay conditions or stereochemical purity. Strategies include:
- Dose-Response Replication : Testing compounds across multiple concentrations (e.g., 0.1–100 μM) in standardized assays (e.g., fluorogenic protease assays) .
- Enantiomer Isolation : Using preparative chiral chromatography to isolate (R)- and (S)-forms, as stereochemistry can reverse activity (e.g., 10-fold differences in IC50) .
Q. How can computational modeling predict the binding modes of this compound to neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like serotonin receptors or monoamine oxidases. Key steps:
- Target Preparation : Retrieve crystal structures (e.g., 5-HT2A receptor, PDB ID 6WGT).
- Ligand Parameterization : Assign charges and torsional constraints using GAFF force fields.
- Binding Energy Analysis : Calculate ΔG values to prioritize high-affinity analogs .
Q. What green chemistry approaches improve the sustainability of synthesizing this spirocyclic compound?
Eco-friendly strategies include:
Q. How is cytotoxicity assessed for this compound derivatives, and what are common pitfalls?
Standard assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
